molecular formula C9H6F3NO8S2 B241545 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid

2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid

Cat. No.: B241545
M. Wt: 377.3 g/mol
InChI Key: DIPYAVYMTNZCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by sulfonylation and subsequent acetic acid functionalization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrogen oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a precursor for developing biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid involves interactions with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in various biochemical pathways, influencing the activity of specific proteins or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {2-Nitro-4-(trifluoromethyl)phenyl}sulfinylacetic acid
  • 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
  • {2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid

Uniqueness

2-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid is unique due to the presence of both trifluoromethyl and sulfonyl groups, which impart distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H6F3NO8S2

Molecular Weight

377.3 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid

InChI

InChI=1S/C9H6F3NO8S2/c10-9(11,12)23(20,21)5-1-2-7(6(3-5)13(16)17)22(18,19)4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

DIPYAVYMTNZCIM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O

Origin of Product

United States

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